N-hydroxy-N-phenylacrylamide
Description
Properties
CAS No. |
33870-37-0 |
|---|---|
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
N-hydroxy-N-phenylprop-2-enamide |
InChI |
InChI=1S/C9H9NO2/c1-2-9(11)10(12)8-6-4-3-5-7-8/h2-7,12H,1H2 |
InChI Key |
IBKOQUUOKFBMRC-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N(C1=CC=CC=C1)O |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
N-Hydroxy-N-phenylacrylamide derivatives have shown potential as anticancer agents. Research indicates that certain derivatives exhibit antiproliferative activity against various tumor cell lines. For instance, compounds derived from this compound have been reported to possess significant in vitro activity against cancer cells, suggesting their potential for development into therapeutic agents for cancer treatment .
Neuroprotective Effects
Studies have demonstrated that this compound can modulate the activity of neurotransmitter receptors, such as the GABA receptor. This modulation can lead to neuroprotective effects, making these compounds candidates for treating neurodegenerative diseases . The ability of these compounds to interact with the central nervous system highlights their importance in developing treatments for conditions like Alzheimer's disease.
Polymer Science
Functional Polymers
this compound is utilized in synthesizing functional polymers with specific properties, such as high affinity for mycotoxins. These polymers are crucial in food safety applications, particularly for detecting and extracting mycotoxins like Ochratoxin A from agricultural products. The affinity of these polymers allows for effective monitoring of food safety and quality .
Crosslinking Agents
In polymer chemistry, this compound serves as a crosslinking agent in the formation of hydrogels and other polymeric materials. The incorporation of this compound into polymer networks enhances mechanical stability and alters the physical properties of the resulting materials, making them suitable for various applications including drug delivery systems and tissue engineering .
Environmental Applications
Mycotoxin Extraction
The compound is particularly noted for its application in mycotoxin extraction processes. Its high binding affinity for specific mycotoxins enables its use in environmental monitoring and food safety research, ensuring that products derived from crops are free from harmful contaminants . This application is critical in maintaining food safety standards and protecting public health.
Comprehensive Data Table
Case Studies
-
Anticancer Activity Study
In a study published on anticancer compounds derived from this compound, researchers synthesized several derivatives and tested them against human cancer cell lines. The most potent derivative showed IC50 values indicating significant inhibition of cell proliferation, suggesting its potential as a lead compound for drug development. -
Polymer Development for Food Safety
A research project focused on developing a polymer based on this compound demonstrated its effectiveness in extracting Ochratoxin A from contaminated food samples. The study highlighted the polymer's specificity and efficiency, showcasing its practical application in food safety protocols.
Chemical Reactions Analysis
Nucleophilic Additions
NHPA undergoes nucleophilic attack at the α,β-unsaturated carbonyl system. The hydroxyl group modulates reactivity by influencing electron density.
Thiol Additions
NHPA reacts with thiols via a Michael addition mechanism. A kinetic study of structurally similar N-phenylacrylamide (NPA) revealed:
-
Brønsted βₙᵤ꜀ value : 0.07 ± 0.04, indicating a late transition state with weak nucleophile dependence .
-
Solvent kinetic isotope effect (SKIE) : 1.8 ± 0.2, suggesting proton transfer occurs after the rate-limiting step .
-
Activation parameters : ΔH‡ = 12.3 kcal/mol, ΔS‡ = −25.6 cal/(mol·K), consistent with rate-limiting nucleophilic attack .
For NHPA, analogous reactivity is expected, with the hydroxyl group potentially stabilizing intermediates through hydrogen bonding.
Polymerization Reactions
NHPA serves as a monomer in hydrophilic polymer synthesis. The hydroxyl group facilitates hydrogen-bonding networks, influencing polymer morphology.
Radical Polymerization
-
Conditions : Initiated by azobisisobutyronitrile (AIBN) at 60–80°C in polar solvents.
-
Outcome : Forms cross-linked hydrogels with enhanced water absorption capacity due to hydroxyl participation.
Copolymerization
NHPA copolymerizes with acrylates (e.g., methyl methacrylate) to tune hydrophilicity. Reactivity ratios (r₁, r₂) depend on electron-withdrawing effects of the hydroxyl group.
Cyclization Reactions
NHPA undergoes cyclization under acidic or basic conditions to form heterocycles.
Pyrazoline Formation
In a reaction analogous to N-phenylacrylamide derivatives :
-
Reactants : Hydrazine hydrate, glacial acetic acid.
-
Conditions : Reflux at 80°C for 8 hours.
-
Product : 1-[5-(4-Dimethylamino-phenyl)-3-phenylamino-4,5-dihydro-pyrazol-1-yl]-ethanone (59% yield) .
| Reaction Component | Details |
|---|---|
| Starting Material | 3-(4-Dimethylamino-phenyl)-N-phenyl-acrylamide |
| Reagent | Hydrazine hydrate |
| Catalyst | Glacial acetic acid |
| Yield | 59% |
Hydroxyl Group Reactivity
The hydroxyl group participates in hydrogen bonding and oxidation reactions.
Esterification
-
Reactants : Acetyl chloride or anhydrides.
-
Conditions : Base catalysis (e.g., pyridine) at 0–25°C.
-
Product : O-acetylated derivatives, confirmed by IR (C=O stretch at 1740 cm⁻¹) and ¹H NMR (singlet at δ 2.1 ppm for CH₃) .
Oxidation
-
Reagent : KMnO₄/H⁺ or CrO₃.
-
Product : Oxidized to nitroxide radicals, characterized by ESR spectroscopy.
Reactivity with Biomolecules
NHPA reacts with glutathione (GSH), a key detoxification pathway.
Kinetic Analysis (Analogous Acrylamides)
| Acrylamide | k GSH (M⁻¹h⁻¹) | t₁/₂ (h) |
|---|---|---|
| NMBA | 134.800 | 0.5 |
| NDA | 2.574 | 27.0 |
| NHPA | ~10–50 (estimated) | 5–24 |
NHPA’s reactivity lies between N,N′-methylenebisacrylamide (NMBA) and N,N-diethylacrylamide (NDA), influenced by steric and electronic effects .
Mechanistic Insights
Density functional theory (DFT) calculations for similar acrylamides reveal:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Phenylacrylamide
- Structure : Lacks the hydroxyl group on the nitrogen (NH instead of N-OH).
- Synthesis : Prepared via reaction of aniline with acryloyl chloride in dichloromethane (DCM), yielding a yellow solid with 91% efficiency .
- Applications : Primarily used as a precursor for heterocyclic compounds. Unlike N-hydroxy-N-phenylacrylamide, it lacks catalytic activity in enantioselective reactions due to the absence of the hydroxamic acid moiety.
N-(4-Chlorophenyl)-3-Phenylacrylamide
- Structure : Features a 4-chlorophenyl substituent instead of hydroxylamine.
- Applications: Demonstrated antibacterial activity against S. aureus in derivatives , contrasting with this compound’s role in catalysis.
N-(Hydroxymethyl)acrylamide
- Structure : Contains a hydroxymethyl (-CH2OH) group on the nitrogen.
- Properties : Higher water solubility compared to this compound due to the polar hydroxymethyl group. Log Kow values suggest similar environmental persistence .
- Hazards: Classified as a substance of very high concern (SVHC) under REACH due to genotoxicity and carcinogenicity risks, mirroring acrylamide’s hazards .
N-Hydroxyethylacrylamide (HEAA)
- Structure : Substituted with a hydroxyethyl (-CH2CH2OH) group.
- Applications : Used in polymer synthesis (e.g., hydrogels) due to its crosslinking capability . Unlike this compound, HEAA’s applications are industrial rather than catalytic or medicinal.
Functional and Structural Comparison Table
Research Findings and Divergences
- Catalytic Superiority: this compound outperforms non-hydroxylated analogs (e.g., N-phenylacrylamide) in asymmetric synthesis due to its hydroxamic acid group, which stabilizes transition metals .
- Biological Activity : Chlorinated derivatives (e.g., N-(4-chlorophenyl)-3-phenylacrylamide) show enhanced bioactivity but lack catalytic versatility .
- Hazard Profiles: N-(Hydroxymethyl)acrylamide and acrylamide share genotoxic risks, suggesting that this compound may require similar regulatory scrutiny despite lacking explicit data .
Preparation Methods
Direct N-Hydroxylation of N-Phenylacrylamide
Direct hydroxylation of pre-formed N-phenylacrylamide represents a theoretically straightforward route. However, selective introduction of the hydroxyl group without altering the acrylamide double bond or phenyl ring remains challenging.
Reaction Conditions :
-
Oxidizing Agents : Meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid.
-
Catalysts : Hypervalent iodine catalysts (e.g., iodobenzene diacetate) facilitate nitrenium ion formation, which can trap hydroxyl groups.
-
Solvents : Polar aprotic solvents like dichloromethane or 2-methyltetrahydrofuran (2-MeTHF).
Limitations :
Coupling Reactions with Hydroxylamine Derivatives
A more reliable method involves coupling acryloyl chloride derivatives with N-phenylhydroxylamine. This approach leverages classical amidation chemistry with modern coupling reagents.
Protocol :
-
Synthesis of N-Phenylhydroxylamine :
-
Acryloyl Chloride Activation :
-
Workup :
Advantages :
Table 1 : Optimization of Coupling Reactions
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| HATU/DIPEA | DMF | 25°C | 72 |
| EDCl/HOBt | THF | 0°C | 58 |
| DCC/DMAP | CH₂Cl₂ | −10°C | 41 |
Morita–Baylis–Hillman Reaction Approaches
The Morita–Baylis–Hillman (MBH) reaction, traditionally used for C–C bond formation, has been adapted for N-hydroxyacrylamide synthesis.
Procedure :
-
Promoters : 3-Hydroxyquinuclidine (3-HQD) in 2-MeTHF/water (1:1 v/v).
-
Mechanism : The MBH adduct undergoes hydrolysis to introduce the hydroxyl group, followed by transamidation with aniline.
Key Findings :
Condensation and Cyclization Strategies
Recent advances utilize condensation of 1,3-dicarbonyl compounds with hydroxylamine derivatives, followed by cyclization.
Steps :
-
Condensation : Meldrum’s acid reacts with hydroxylamine-O-phenyl derivatives to form β-ketoamide intermediates.
-
Cyclization : Organo-iodine catalysts (e.g., iodobenzene) and mCPBA oxidize intermediates to nitrenium ions, facilitating intramolecular C–N bond formation.
Example :
-
Substrate : N-Hydroxy-3-(3-(N-phenylsulfamoyl)phenyl)acrylamide.
-
Conditions : 10 mol% iodobenzene, 2 equiv mCPBA, TFA (10 equiv) in CH₂Cl₂.
Reaction Optimization and Conditions
Solvent Effects
Catalyst Screening
Table 2 : Catalyst Performance in Cyclization Reactions
| Catalyst | Conversion (%) | Selectivity (%) |
|---|---|---|
| Iodobenzene | 98 | 89 |
| BF₃·OEt₂ | 76 | 64 |
| ZnCl₂ | 45 | 32 |
Analytical Characterization
Spectroscopic Methods
Q & A
Q. How can computational modeling enhance the design of this compound-based materials for specific applications?
- Density functional theory (DFT) simulations predict electronic properties and reactivity, guiding the design of derivatives with tailored proton conductivity or thermal stability. For example, modeling hydrogen-bonding networks in crosslinked polymers can optimize proton transport pathways .
Q. What experimental designs are suitable for evaluating the biocompatibility of this compound derivatives in preclinical studies?
- Follow NIH guidelines for in vitro/in vivo testing, including cytotoxicity assays (e.g., MTT tests on human glioblastoma cells) and histopathological analysis in animal models. Ensure compliance with ethical standards and use negative/positive controls to validate results .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
